molecular formula C24H28N4O3S2 B2483810 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-57-2

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2483810
CAS RN: 1021119-57-2
M. Wt: 484.63
InChI Key: SJXVSFFNCHRKLC-UHFFFAOYSA-N
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Description

The synthesis and characterization of heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, are of significant interest in medicinal chemistry due to their diverse biological activities. The synthetic approaches to these compounds involve multi-step reactions, utilizing various building blocks and reaction conditions to introduce different functional groups and achieve complex molecular architectures.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves starting with precursors like ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, leading to the formation of pyran, pyridine, and pyridazine derivatives through reactions with active methylene reagents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Such synthetic routes demonstrate the versatility and complexity of synthesizing these compounds.

Molecular Structure Analysis

The structural characterization of these compounds is typically performed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, the crystal and molecular structure of certain pyrazolo[3,4-b]pyridine derivatives has been established, revealing the importance of intramolecular interactions and the spatial arrangement of functional groups in determining the compound's properties (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S2/c1-16-22-19(24(29)25-11-9-17-6-3-2-4-7-17)14-20(21-8-5-12-32-21)26-23(22)28(27-16)18-10-13-33(30,31)15-18/h5-6,8,12,14,18H,2-4,7,9-11,13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXVSFFNCHRKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCC4=CCCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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